molecular formula C30H64BrN B1232006 Dimethylditetradecylammonium bromide CAS No. 68105-02-2

Dimethylditetradecylammonium bromide

Cat. No. B1232006
CAS RN: 68105-02-2
M. Wt: 518.7 g/mol
InChI Key: IRMGVPILCPGYNQ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of dimethylditetradecylammonium bromide and related compounds often involves quaternization reactions, where tertiary amines react with alkyl halides. For example, dimethylallylamine bromide quaternary ammonium salts were synthesized using dimethylallylamine and bromoalkane, highlighting the role of reaction conditions such as temperature, reactant ratio, and solvents in achieving high yields of the target product (Ru Yang, 2011).

Molecular Structure Analysis

X-ray diffraction and Raman spectroscopy have been utilized to characterize the molecular structure of compounds related to dimethylditetradecylammonium bromide. The structure of dimethylammonium bromide in solutions suggests a preference for ion pairs with equivalent NH protons and two hydrogen bonds forming a stable four-membered ring, indicative of the complex interactions and stable conformations possible within similar compounds (N. S. Golubev & S. F. Bureiko, 1991).

Chemical Reactions and Properties

Quaternary ammonium compounds like dimethylditetradecylammonium bromide participate in a variety of chemical reactions, often serving as catalysts or reactants. For instance, (Chloro-phenylthio-methylene)dimethylammonium chloride has been used for selective chlorination and bromination of primary alcohols, demonstrating the reactivity of such compounds under mild conditions (L. Gomez et al., 2000).

Physical Properties Analysis

The physical properties of dimethylditetradecylammonium bromide, such as solubility and phase behavior, can be inferred from studies on similar compounds. For instance, the surface and solution properties of dihexadecyl dimethylammonium bromide have been extensively studied, revealing insights into the adsorption behavior and solution aggregate microstructure of dichain cationic surfactants (I. Tucker et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with other molecules, are crucial in understanding the applications of dimethylditetradecylammonium bromide. Studies on the interaction of antigens with dimethyldioctadecylammonium bromide show how these compounds can form stable complexes with other molecules, suggesting potential applications in biochemical and medicinal fields (F. Baechtel & M. Prager, 1982).

Scientific Research Applications

Rheological Properties in Surfactant Solutions

Dimethylditetradecylammonium bromide (DTDAB) is studied for its rheological behavior in surfactant solutions. The research by Hong et al. (2014) investigated the elastic or storage modulus and the viscous or loss modulus of DTDAB solutions, confirming the prediction of linear viscoelasticity theory of pseudoplastic fluid. This study provides insights into the behavior of DTDAB in different temperature and shear rate conditions, relevant for industrial applications involving surfactants (Hong et al., 2014).

Modifier for Bentonite in Drilling Fluids

Liu et al. (2014) explored the use of dimethyldistearylammonium bromide (a related compound) as a bentonite modifier, demonstrating its effectiveness in oil base drilling fluid applications. The study highlights the synthesis process and the improved performance of bentonite modified with this compound, indicating its potential in enhancing the efficiency of drilling operations (Liu et al., 2014).

Micellar Morphological Changes in Surfactants

Sharma et al. (2013) studied the influence of surface-active ionic liquids, including DTDAB, on the micellar morphological changes of other cationic surfactants. The research employed various techniques like conductivity and fluorescence to understand the micellar and interfacial parameters of these surfactants, providing valuable data for applications in areas like pharmaceuticals and cosmetics (Sharma et al., 2013).

Transfection of Mammalian Cells

Research by Li et al. (2008) demonstrated the use of DTDAB in the transfection of mammalian cells. This study showed that DTDAB coated gold nanoparticles could efficiently deliver plasmid DNA into human embryonic kidney cells, offering a novel approach for gene delivery and potential applications in gene therapy (Li et al., 2008).

Separation and Quantification of Chelating Agents

Laamanen et al. (2006) utilized quaternary ammonium bromides, including DTDAB, for the separation and quantification of chelating agents as copper complexes. This methodology offers a novel approach for analyzing chelating agents in natural and wastewater samples, highlighting the utility of DTDAB in analytical chemistry applications (Laamanen et al., 2006).

Safety And Hazards

Dimethylditetradecylammonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

Future Directions

The search results do not provide specific information on the future directions of Dimethylditetradecylammonium bromide .

properties

IUPAC Name

dimethyl-di(tetradecyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H64N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMGVPILCPGYNQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H64BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987577
Record name N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylditetradecylammonium bromide

CAS RN

68105-02-2
Record name Ditetradecyldimethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68105-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimethylditetradecylammonium
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Record name N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide
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Record name Dimethylditetradecylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
AR Gerardi, JL Lubbeck, CL Colyer - Journal of Solid State …, 2009 - Springer
… Yassine and Lucy employed surfactants such as dimethylditetradecylammonium bromide (2C 14 DAB), dihexadecylammonium bromide, and dimethyldioctadecylammonium bromide (…
Number of citations: 5 link.springer.com
L Wang, RC MacDonald - Molecular Pharmaceutics, 2007 - ACS Publications
… Furthermore, combining a poorer transfection agent dimethyldioctadecylammonium bromide with dimethylditetradecylammonium bromide increased transfection by about an order of …
Number of citations: 14 pubs.acs.org
K Hiraka, M Kanehisa, M Tamai, S Asayama… - Colloids and Surfaces B …, 2008 - Elsevier
We prepared an anticancer drug based on a pH-sensitive liposome retaining Fe-porphyrin as an SOD mimic. The liposomes contained cationic/anionic lipid combinations and were …
Number of citations: 44 www.sciencedirect.com
MM Yassine, CA Lucy - Analytical chemistry, 2005 - ACS Publications
… capillaries by flushing the capillary with a 0.1 mM solution of the double-chained cationic surfactants didodecyldimethylammonium bromide, dimethylditetradecylammonium bromide (…
Number of citations: 66 pubs.acs.org
Z Huang, X Li, M Chen, Y Liu, X Sun, A Song… - Journal of colloid and …, 2019 - Elsevier
In this work, the thermotropic liquid crystals (LCs) composed of a biological molecule, guanosine 5′-monophosphate disodium salt (GMP), with different cationic surfactants were …
Number of citations: 19 www.sciencedirect.com
R Sharma, S Mahajan, RK Mahajan - Colloids and Surfaces A …, 2013 - Elsevier
… -active ionic liquid (SAIL) on the micellar morphological changes of cationic surfactants such as tetradecyltrimethylammonium bromide (TTAB), dimethylditetradecylammonium bromide (…
Number of citations: 92 www.sciencedirect.com
S Hashemnia, S Khayatzadeh… - Journal of Solid State …, 2012 - Springer
… tyrosinase-based biosensor was developed for detection of phenolic compounds using composite film of multiwall carbon nanotube (MWCNT)/dimethylditetradecylammonium bromide (…
Number of citations: 52 link.springer.com
W Wang, M Xie, H Jin, W Zhi, K Liu, C Ma… - Materials Chemistry …, 2020 - pubs.rsc.org
… by carrying out a pressing of precipitates formed from commercially available poly(sodium 4-styrenesulfonate) (PSS) and oppositely charged dimethylditetradecylammonium bromide (…
Number of citations: 11 pubs.rsc.org
AF Thünemann, D Ruppelt - Langmuir, 2000 - ACS Publications
… Multilayer structures of an optically active ionic polymer complex, which are formed by poly(1,4-phenyleneethynylenecarboxylic acid) and dimethylditetradecylammonium bromide, were …
Number of citations: 37 pubs.acs.org
H Kawakami, K Hiraka, M Tamai… - Polymers for …, 2007 - Wiley Online Library
In this article the novel design of an anticancer drug delivery system is reported based on a pH‐sensitive liposome retaining the Fe‐porphyrin as a superoxide dismutase(SOD) mimic. …
Number of citations: 18 onlinelibrary.wiley.com

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